Ferulic Acid

Description

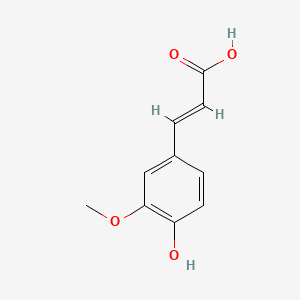

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | ferulic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24276-84-4 (mono-hydrochloride salt) | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70892035 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000269 [mmHg] | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-98-4, 1135-24-6, 97274-61-8 | |

| Record name | trans-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 171 °C | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ferulic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms and Evaluation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential is vast, spanning applications in neurodegenerative diseases, cardiovascular conditions, diabetes, and skin protection.[3][4] This in-depth technical guide provides a comprehensive overview of the core molecular mechanisms underpinning FA's bioactivity and presents a series of validated, step-by-step experimental protocols for its evaluation. We will delve into the intricate signaling pathways modulated by FA, including the Nrf2, NF-κB, and MAPK cascades, offering a robust framework for researchers and drug development professionals to investigate and harness its therapeutic capabilities. The guide emphasizes not just the procedural steps but the causality behind experimental choices, ensuring a self-validating system of protocols for rigorous scientific inquiry.

Introduction: The Molecular Basis of this compound's Therapeutic Potential

This compound (4-hydroxy-3-methoxycinnamic acid) is a derivative of cinnamic acid, structurally characterized by a phenolic ring and a carboxylic acid side chain. This specific configuration is the cornerstone of its potent antioxidant activity.[5] The hydroxyl and phenoxy groups on the phenolic ring readily donate electrons to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][6] Upon donating a hydrogen atom, the resulting ferulate radical is highly stabilized by resonance, preventing the initiation or propagation of damaging radical chain reactions.[3][7] This direct free radical scavenging is a primary antioxidant mechanism.[3][6]

Beyond direct scavenging, FA exerts its effects by modulating key intracellular signaling pathways that govern cellular stress responses and inflammation. This guide will explore these mechanisms and the experimental approaches to validate them.

The Antioxidant Properties of this compound: Mechanisms and Evaluation

FA's antioxidant prowess is twofold: direct scavenging of free radicals and upregulation of the endogenous antioxidant defense system.

Mechanism 1: Direct Free Radical Scavenging

As mentioned, the chemical structure of FA allows it to act as a potent free radical scavenger.[3][6] This activity can be quantified using several established in vitro assays.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to assess the hydrogen-donating ability of an antioxidant.[4] DPPH is a stable free radical that has a deep violet color in solution, which turns to a pale yellow upon reduction by an antioxidant.[4]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Keep the solution protected from light.

-

Sample Preparation: Prepare serial dilutions of this compound in methanol. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration or control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[8][9] A control well should contain methanol and the DPPH solution only.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[8]

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] This method is applicable to both hydrophilic and lipophilic antioxidants.[10]

Methodology:

-

Reagent Preparation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][8]

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][11]

-

Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).

-

Reaction: In a 96-well microplate, add a small volume (e.g., 10 µL) of each this compound concentration to a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for approximately 6 minutes.[8]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the same formula as in the DPPH assay.

-

Data Analysis: Determine the IC50 value from the dose-response curve.

Table 1: Comparative Antioxidant Activity of this compound

| Assay | IC50 Value (µM) - Representative | Reference Compound |

| DPPH Radical Scavenging | ~25-50 | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging | ~10-30 | Trolox |

Note: IC50 values are highly dependent on specific assay conditions and should be determined empirically. The values presented are for illustrative purposes based on literature.

Mechanism 2: Upregulation of Endogenous Antioxidant Defenses via the Nrf2 Pathway

This compound also enhances the body's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like FA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[11] This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[2][5]

Caption: this compound activates the Nrf2-ARE antioxidant pathway.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.[13][14] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cells.[5][13]

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours.[15]

-

Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) in the presence of 25 µM DCFH-DA for 1 hour.

-

Induction of Oxidative Stress: Remove the treatment solution, wash the cells with PBS, and then add 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP), a peroxyl radical generator.[5][13]

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence every 5 minutes for 1 hour at an emission wavelength of 538 nm and an excitation wavelength of 485 nm.

-

Data Analysis: Calculate the area under the curve for fluorescence versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

The Anti-inflammatory Properties of this compound: Mechanisms and Evaluation

Chronic inflammation is a key driver of many diseases. This compound exhibits significant anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which reduces the production of pro-inflammatory mediators.[8][16][17]

Mechanism 1: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[8] In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[18] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][19]

This compound can inhibit this pathway at multiple points. It has been shown to suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[8][19]

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

Mechanism 2: Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[8][18] Inflammatory stimuli activate these kinases through phosphorylation. Activated MAPKs can then phosphorylate and activate transcription factors, such as AP-1, leading to the expression of inflammatory genes. This compound has been shown to dose-dependently decrease the phosphorylation of JNK and ERK1/2 in response to inflammatory stimuli like TNF-α.[8][20] However, its effect on p38 phosphorylation can vary.[8]

Experimental Workflow for Evaluating Anti-inflammatory Effects

A robust workflow is essential to characterize the anti-inflammatory potential of this compound. The murine macrophage cell line RAW 264.7 is a widely used model for this purpose.[21]

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Experimental Protocol: Nitric Oxide (NO) Production via Griess Assay

Excessive NO production by iNOS is a hallmark of inflammation. The Griess assay provides an indirect measure of NO by quantifying one of its stable breakdown products, nitrite (NO₂⁻), in the cell culture supernatant.[21][22]

Methodology:

-

Cell Culture and Treatment: Follow steps 1-4 of the general workflow. Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS for 24 hours.

-

Sample Collection: Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the cell culture medium.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). This mixture should be prepared fresh.

-

Reaction: Add 100 µL of the Griess reagent to each well containing the standards or samples.[22]

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

-

Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Experimental Protocol: Pro-inflammatory Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.[3][24]

Methodology (General Sandwich ELISA Protocol):

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[20]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[20]

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.[3]

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops (typically 20-30 minutes).[3]

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

-

Measurement: Read the absorbance at 450 nm.

-

Calculation: Generate a standard curve and determine the cytokine concentrations in the samples.

Experimental Protocol: Western Blot Analysis for Inflammatory Proteins

Western blotting is used to detect and quantify specific proteins in the cell lysate, allowing for the assessment of iNOS and COX-2 expression, as well as the phosphorylation status of key signaling proteins like NF-κB p65 and MAPKs.[18]

Methodology:

-

Cell Lysis: After treatment (a shorter incubation, e.g., 15-30 minutes, is often used for phosphorylation studies), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-iNOS, anti-p-ERK) overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Table 2: Key Protein Targets for Western Blot Analysis of this compound's Anti-inflammatory Action

| Pathway | Target Protein | Expected Effect of this compound |

| NF-κB | Phospho-IκBα | Decrease |

| NF-κB | Phospho-NF-κB p65 (nuclear) | Decrease |

| MAPK | Phospho-ERK1/2 | Decrease |

| MAPK | Phospho-JNK | Decrease |

| Inflammatory Enzymes | iNOS | Decrease |

| Inflammatory Enzymes | COX-2 | Decrease |

Considerations for Drug Development

While this compound demonstrates significant therapeutic potential, its clinical application is met with challenges such as low aqueous solubility and bioavailability.[18] Its rapid metabolism and elimination can also limit its efficacy.[18] Therefore, a critical area of research for drug development professionals is the design of novel drug delivery systems. Strategies such as encapsulation in nanoparticles, liposomes, and polymeric micelles are being explored to enhance the stability, solubility, and bioavailability of this compound, thereby improving its therapeutic outcomes.

Conclusion

This compound is a multifaceted compound with robust, scientifically validated antioxidant and anti-inflammatory properties. Its mechanisms of action are rooted in its ability to directly neutralize free radicals and to modulate critical cellular signaling pathways, namely Nrf2, NF-κB, and MAPK. This guide provides the foundational mechanistic understanding and detailed, actionable protocols necessary for researchers and drug development scientists to accurately assess and leverage the therapeutic potential of this compound. The presented methodologies form a self-validating framework for investigating its bioactivity, paving the way for its development as a novel therapeutic agent for a range of oxidative stress- and inflammation-driven diseases.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. bmgrp.com [bmgrp.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferulic Acid: A Comprehensive Examination of its Natural Abundance and Biosynthetic Pathways in the Plant Kingdom

An In-Depth Technical Guide for Researchers

Abstract

Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a derivative of cinnamic acid, is a phenolic compound ubiquitously synthesized by plants. It plays a crucial role in the structural integrity of the plant cell wall, acting as a cross-linking agent between polysaccharides and lignin, thereby providing rigidity and defense against pathogens.[1][2] Its potent antioxidant properties and role as a key precursor in the biosynthesis of other valuable compounds, such as natural vanillin, have made it a focal point for research in drug development, food science, and biotechnology.[3][4] This technical guide provides an in-depth exploration of the natural distribution of this compound across the plant kingdom and elucidates the intricate biochemical pathways responsible for its synthesis. Furthermore, it offers validated, step-by-step protocols for the extraction and quantification of this compound, designed to equip researchers with the practical knowledge required for its study.

Part 1: Natural Sources and Distribution in Plants

This compound is one of the most abundant hydroxycinnamic acids in the plant world.[3] It is found in the seeds, leaves, and stems of a wide array of plants, including cereals, grains, fruits, and vegetables.[1][5]

The State of this compound in Planta

In the plant matrix, this compound rarely exists in its free form. The vast majority is covalently linked, primarily through ester bonds, to the constituent polymers of the plant cell wall.[6] These include:

-

Polysaccharides: this compound is commonly esterified to the arabinose residues of arabinoxylans in the cell walls of commelinid monocots (e.g., grasses and cereal grains) and to pectin in some dicots.[1][5]

-

Lignin: It serves as a crucial bridge, cross-linking hemicellulose and lignin, a process that reinforces the cell wall and limits its enzymatic degradation by microbes.[2][3]

-

Glycoproteins: this compound can also be found conjugated to cell wall glycoproteins.[6]

This bound state is a critical consideration for its extraction and has significant implications for its bioavailability from dietary sources.[2][6]

Quantitative Distribution

The concentration of this compound varies significantly across different plant species and even between different tissues of the same plant. Cereal brans are among the richest known sources.[3][7] The table below summarizes the this compound content in a variety of common plant-based foods.

| Plant Source | Part | This compound Content (mg/100g dry weight) | References |

| Cereals | |||

| Maize/Corn | Bran | ~3100 | [3] |

| Wheat | Bran | 80 - 200 | [7] |

| Rice | Bran | ~14 | [8] |

| Brown Rice (raw) | 9.9 - 15.0 | [6] | |

| Oats | Grain | ~75 (in bound form) | [7] |

| Barley | Grain (raw) | 0.5 - 0.8 | [6] |

| Fruits & Vegetables | |||

| Popcorn | High Concentration | [2] | |

| Bamboo Shoots | High Concentration | [2] | |

| Pineapple | Present | [1] | |

| Oranges | Present | [9] | |

| Eggplant | Present | [6] | |

| Navy Beans | Richest among common beans | [2] | |

| Flaxseed | 410 ± 20 (as glucoside) | [2] |

Note: Values are approximate and can vary based on cultivar, growing conditions, and analytical methods.

Part 2: The Biosynthesis of this compound

The synthesis of this compound in plants is a multi-step enzymatic process that originates from primary metabolism and flows through two major sequential pathways: the Shikimate Pathway and the Phenylpropanoid Pathway.[10][11]

Stage 1: The Shikimate Pathway - Gateway to Aromatic Compounds

The shikimate pathway is the central metabolic route used by plants and microorganisms to produce the aromatic amino acids L-phenylalanine and L-tyrosine from simple carbohydrate precursors.[12][13] This seven-step pathway begins with phosphoenolpyruvate (PEP) and erythrose-4-phosphate and culminates in the synthesis of chorismate, the last common precursor for all three aromatic amino acids.[13] As this pathway is absent in animals, phenylalanine and tryptophan are essential dietary amino acids.[12]

References

- 1. Potential applications of this compound from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: an antioxidant found naturally in plant cell walls and feruloyl esterases involved in its release and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vanillin - Wikipedia [en.wikipedia.org]

- 5. This compound From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. agriculturejournals.cz [agriculturejournals.cz]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. hsfbiotech.com [hsfbiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. Shikimik acid pathway | PPTX [slideshare.net]

- 13. Shikimate pathway - Wikipedia [en.wikipedia.org]

Technical Guide: Ferulic Acid Derivatives and Their Therapeutic Potential

Foreword: Beyond the Antioxidant—Engineering a New Generation of Therapeutics

Ferulic acid (FA), a phenolic acid abundant in the plant kingdom, has long been recognized for its potent antioxidant properties.[1][2][3] Found in everyday foods like tomatoes, sweet corn, and rice bran, its therapeutic potential is vast, spanning cancer, diabetes, and neurodegenerative and cardiovascular diseases.[1][2][4] However, the clinical translation of native this compound is often hampered by limitations such as poor bioavailability and metabolic instability.[5][6] This guide moves beyond the foundational understanding of this compound to explore the strategic design, synthesis, and evaluation of its derivatives—molecules engineered to overcome these limitations and unlock new therapeutic frontiers. For researchers and drug development professionals, this document serves as a technical primer on the causality behind the chemical modifications of this compound and the validation of their enhanced biological efficacy.

The Rationale for Derivatization: Enhancing Nature's Blueprint

The therapeutic efficacy of this compound is intrinsically linked to its chemical structure: a phenolic nucleus and an extended side chain conjugation that allow it to readily form a resonance-stabilized phenoxyl radical, effectively neutralizing damaging free radicals.[1][2] The primary functional groups—the phenolic hydroxyl and the carboxylic acid—are prime targets for chemical modification.

The core objectives for creating FA derivatives include:

-

Improved Bioavailability: Modifying the polarity of FA can enhance its absorption and transport across biological membranes.[5][6]

-

Enhanced Potency: Structural modifications can increase the intrinsic antioxidant or anti-inflammatory activity of the molecule.[7][8]

-

Targeted Delivery: Conjugating FA with other molecules can direct it to specific tissues or cellular compartments.

-

Multi-Targeting Capabilities: Creating hybrid molecules that combine the pharmacophore of FA with another active agent can address complex diseases with a single compound.[9][10]

Key Synthetic Strategies

The synthesis of FA derivatives commonly involves established organic chemistry reactions targeting its key functional groups.

-

Esterification & Amidation: The carboxyl group is readily converted into esters or amides. This strategy is often used to increase lipophilicity, potentially improving cell membrane permeability. For instance, conjugating FA with amino acids can leverage peptide transporter systems to increase uptake.[5]

-

Perkin Reaction: This reaction is a classic method for synthesizing cinnamic acid derivatives, involving the condensation of an aromatic aldehyde with an acid anhydride. It is particularly useful for creating derivatives with substitutions on the acrylic acid side chain, such as introducing a phenyl group at the α-position to generate a 2,3-diphenylprop-2-enoic acid core, which has shown enhanced antioxidant activity.[7][11]

-

Etherification: The phenolic hydroxyl group can be modified to form ethers, which can alter the molecule's antioxidant capacity and metabolic stability.

The Mechanistic Core: Potentiating Antioxidant and Anti-inflammatory Action

The foundational therapeutic value of FA and its derivatives stems from their ability to counteract oxidative stress and inflammation, two processes at the heart of numerous chronic diseases.

Enhanced Free Radical Scavenging

The antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. This creates a phenoxyl radical that is stabilized by resonance across the entire molecule, preventing it from propagating further radical chain reactions.

References

- 1. This compound: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Therapeutic Potential Through Its Antioxidant Property [jstage.jst.go.jp]

- 3. This compound: Therapeutic Potential Through Its Antioxidant Property | Semantic Scholar [semanticscholar.org]

- 4. The treatment of cardiovascular diseases: a review of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid Phase Syntheses of this compound Derivatives Acetyl Feruloyl Tyrosine and Acetyl Feruloyl Valyl Tyrosine [openbiotechnologyjournal.com]

- 6. New this compound and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of this compound Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent | MDPI [mdpi.com]

- 8. Assessment of In Vitro Antioxidant activity of Some New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploitation of the multitarget role of new ferulic and gallic acid derivatives in oxidative stress-related Alzheimer's disease therapies: design, syn ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00766B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Design, synthesis, antiviral activities of this compound derivatives [frontiersin.org]

The Cardioprotective Potential of Ferulic Acid: A Technical Guide to Preclinical Evidence and Mechanisms

Foreword for the Research Professional

Ferulic acid (FA), a ubiquitous phenolic compound derived from sources such as rice bran, wheat, and oats, has garnered significant scientific interest for its pleiotropic therapeutic properties.[1][2] While its antioxidant and anti-inflammatory activities are well-documented, a compelling body of preclinical evidence now illuminates its potent cardioprotective effects.[3][4][5] This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere literature review to provide a synthesized, actionable understanding of FA's mechanisms of action in the context of cardiovascular disease. Herein, we dissect the key signaling pathways modulated by FA, present detailed experimental protocols for evaluating its efficacy in established preclinical models, and offer a critical perspective on its translational potential. Our objective is to equip you with the foundational knowledge and methodological insights necessary to advance the investigation of this compound as a novel therapeutic agent for cardiac pathologies.

The Mechanistic Cornerstone: How this compound Protects the Heart

Preclinical investigations have consistently demonstrated that this compound's cardioprotective effects are not attributable to a single mode of action but rather to its ability to modulate multiple, interconnected signaling pathways implicated in cardiac injury and remodeling.[3] The primary mechanisms can be categorized into four key areas: attenuation of oxidative stress, suppression of inflammation, inhibition of apoptosis, and mitigation of cardiac fibrosis.

Attenuation of Oxidative Stress: The Nrf2-Keap1 Axis

A fundamental driver of cardiovascular pathology is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them.[6] this compound has been shown to be a potent scavenger of free radicals and an enhancer of endogenous antioxidant defenses.[5][7]

A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance the cellular antioxidant capacity.[8]

Suppression of Inflammation: Inhibition of the NF-κB Pathway

Inflammation is a critical component in the pathogenesis of various cardiovascular diseases, including atherosclerosis and myocardial infarction.[7] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[9] In its inactive state, NF-κB is bound to the inhibitory protein IκB in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9]

Preclinical studies have demonstrated that this compound can inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators and mitigating cardiac inflammation.[7][9]

Inhibition of Apoptosis: Modulation of the Bcl-2/Bax Ratio

Cardiomyocyte apoptosis, or programmed cell death, is a key contributor to the loss of functional myocardium in conditions like myocardial infarction and heart failure.[10] The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members.[11][12] The ratio of Bcl-2 to Bax is a key determinant of cell fate, with a higher ratio favoring survival.[11]

This compound has been shown to exert anti-apoptotic effects by increasing the expression of Bcl-2 and decreasing the expression of Bax, thereby shifting the balance towards cell survival and reducing cardiomyocyte death.[10][11]

Mitigation of Cardiac Fibrosis: Targeting the TGF-β/Smad Pathway

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle, impaired cardiac function, and ultimately heart failure.[13] Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in this process.[13][14] Binding of TGF-β to its receptor activates the Smad signaling pathway, leading to the transcription of fibrotic genes such as collagen and fibronectin.[15][16]

Studies have indicated that this compound can attenuate cardiac fibrosis by inhibiting the TGF-β/Smad signaling pathway, thereby reducing the expression of pro-fibrotic markers.[15][16]

Preclinical Models and Experimental Protocols

The evaluation of this compound's cardioprotective effects relies on well-established preclinical models of cardiac injury. Below are detailed protocols for two commonly used models, along with key analytical techniques.

Isoproterenol-Induced Myocardial Injury in Rats

This model mimics the cardiac damage caused by excessive beta-adrenergic stimulation, leading to oxidative stress, inflammation, and myocyte necrosis.[6][17]

Step-by-Step Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.

-

Grouping: Animals are randomly divided into groups: Control, Isoproterenol (ISO), and ISO + this compound (at various doses).

-

This compound Administration: this compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage for a specified period (e.g., 14-28 days) prior to ISO injection.[17] Doses in preclinical studies often range from 10 to 100 mg/kg body weight.[3][18]

-

Induction of Myocardial Injury: Isoproterenol is dissolved in normal saline and administered subcutaneously at a dose of 85-150 mg/kg body weight for two consecutive days.[17][19]

-

Sample Collection: 24-48 hours after the final ISO injection, animals are anesthetized, and blood samples are collected via cardiac puncture for biochemical analysis. The hearts are then excised for histopathological and molecular analyses.

Cyclophosphamide-Induced Cardiotoxicity in Mice

Cyclophosphamide (CTX) is an anticancer drug known to cause cardiotoxicity, providing a relevant model for drug-induced cardiac damage.[7][9]

Step-by-Step Protocol:

-

Animal Model: Male ICR or C57BL/6 mice (20-25g) are commonly used.

-

Acclimatization: Standard acclimatization for one week.

-

Grouping: Animals are divided into groups: Control, CTX, and CTX + this compound.

-

Induction of Cardiotoxicity: A single intraperitoneal injection of cyclophosphamide (200 mg/kg) is administered.[7][9]

-

This compound Treatment: this compound (e.g., 50 or 100 mg/kg) is administered via oral gavage for a set period (e.g., 7 consecutive days) following the CTX injection.[7][9]

-

Euthanasia and Sample Collection: On day 12, mice are sacrificed, and blood and heart tissues are collected for analysis.[9]

Key Analytical Techniques and Protocols

Assessment of Cardiac Function: Echocardiography

Echocardiography is a non-invasive method to assess cardiac structure and function in real-time.[20][21][22]

Protocol Outline:

-

Anesthesia: Mice or rats are lightly anesthetized (e.g., with isoflurane) to minimize cardiodepressive effects.[22]

-

Imaging: Using a high-frequency ultrasound system, M-mode and B-mode images are acquired from the parasternal long-axis and short-axis views.[22]

-

Parameters Measured: Key parameters include Left Ventricular Internal Diameter at end-diastole and end-systole (LVIDd, LVIDs), Ejection Fraction (EF), and Fractional Shortening (FS).[20]

Histopathological Assessment of Cardiac Fibrosis: Masson's Trichrome Staining

This technique is used to differentiate collagen fibers (blue) from myocardium (red) and nuclei (black), allowing for the quantification of fibrotic tissue.[23][24][25]

Step-by-Step Protocol:

-

Tissue Preparation: Heart tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 µm sections are cut.

-

Rehydration and Mordanting: Sections are deparaffinized and rehydrated. They are then mordanted in Bouin's solution.[26]

-

Staining:

-

Dehydration and Mounting: Sections are dehydrated through graded alcohols, cleared in xylene, and mounted.

-

Quantification: The fibrotic area (blue) is quantified as a percentage of the total myocardial area using image analysis software.

Detection of Apoptosis: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[27][28]

Step-by-Step Protocol:

-

Tissue Preparation: Paraffin-embedded heart sections are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with Proteinase K to allow enzyme access to the nucleus.[27]

-

Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP). TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[27][29]

-

Detection: If using a fluorescent label, the signal can be visualized directly. For colorimetric detection, a conjugate (e.g., streptavidin-HRP) is applied, followed by a substrate (e.g., DAB) to produce a colored precipitate in apoptotic nuclei.[29]

-

Counterstaining and Analysis: Sections are counterstained (e.g., with hematoxylin or DAPI) to visualize all nuclei. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei.

Summary of Preclinical Data on this compound's Cardioprotective Effects

| Preclinical Model | Species | This compound Dosage | Key Findings | Reference(s) |

| Isoproterenol-Induced Myocardial Injury | Rat | 10, 20, 40 mg/kg, p.o. | Reduced cardiac markers (CK-MB, LDH), decreased oxidative stress, and improved cardiac function. | |

| Isoproterenol-Induced Myocardial Infarction in Diabetic Rats | Rat | 20, 40 mg/kg, p.o. | Mitigated changes in cardiac enzymes, improved cellular architecture, and augmented the endogenous antioxidant system. | [18] |

| Cyclophosphamide-Induced Cardiotoxicity | Mouse | 50, 100 mg/kg, p.o. | Decreased serum levels of cardiac biomarkers and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via inhibition of the NF-κB pathway. | [7][9] |

| High-Fat/High-Carbohydrate Diet | Rat | 30, 60 mg/kg/day, p.o. | Reduced arterial blood pressure, aortic stiffness, oxidative stress, and myocardial fibrosis. | |

| Fructose-Streptozotocin Induced Type 2 Diabetes | Rat | 150, 300 mg/kg, p.o. | Reversed depletion of antioxidants and improved cardiac muscle morphology. | [30] |

Conclusion and Future Directions

The preclinical evidence strongly supports the cardioprotective effects of this compound, mediated through its potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic properties. Its ability to modulate key signaling pathways, including Nrf2, NF-κB, and TGF-β/Smad, underscores its potential as a multi-targeted therapeutic agent for cardiovascular diseases.

For drug development professionals, this compound presents an intriguing candidate. Its natural origin and favorable safety profile are advantageous.[1] However, challenges related to its bioavailability and the need for robust, large-scale clinical trials remain.[1][4] Future research should focus on optimizing delivery systems to enhance its therapeutic efficacy and on conducting well-designed clinical studies to validate these promising preclinical findings in human populations. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for these future investigations.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. The treatment of cardiovascular diseases: a review of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Antioxidant Properties of this compound on cardiovascular diseases [ijabbr.com]

- 5. This compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound against Cyclophosphamide-Induced Heart Toxicity in Mice by Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] this compound against Cyclophosphamide-Induced Heart Toxicity in Mice by Inhibiting NF-κB Pathway | Semantic Scholar [semanticscholar.org]

- 9. The Role of Antioxidants in Ameliorating Cyclophosphamide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Alleviates Oxidative Stress-Induced Cardiomyocyte Injury by the Regulation of miR-499-5p/p21 Signal Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BCL2-regulated apoptotic process in myocardial ischemia-reperfusion injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Methyl this compound Attenuates Human Cardiac Fibroblasts Differentiation and Myocardial Fibrosis by Suppressing pRB-E2F1/CCNE2 and RhoA/ROCK2 Pathway [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

- 16. This compound ameliorates the progression of pulmonary fibrosis via inhibition of TGF-β/smad signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. isfcppharmaspire.com [isfcppharmaspire.com]

- 18. Cardioprotective Effects of this compound Through Inhibition of Advanced Glycation End Products in Diabetic Rats with Isoproterenol-Induced Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioclima.ro [bioclima.ro]

- 20. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]

- 21. [PDF] Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | Semantic Scholar [semanticscholar.org]

- 22. journals.physiology.org [journals.physiology.org]

- 23. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. clyte.tech [clyte.tech]

- 28. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. genscript.com [genscript.com]

- 30. This compound mitigates diabetic cardiomyopathy via modulation of metabolic abnormalities in cardiac tissues of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

Ferulic Acid: A Multifaceted Phenolic Compound in Antimicrobial and Antiviral Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Ferulic acid (FA), a hydroxycinnamic acid, is a phenolic compound ubiquitously found in the cell walls of plants, including fruits, vegetables, and cereal grains.[1][2] Renowned for its potent antioxidant and anti-inflammatory properties, FA is garnering significant attention within the scientific community for its broad-spectrum antimicrobial and antiviral activities.[1][2][3] Its natural abundance, coupled with a favorable safety profile, positions this compound and its derivatives as compelling candidates for the development of next-generation therapeutic agents.

This technical guide provides a comprehensive overview of the antimicrobial and antiviral activities of this compound, focusing on its mechanisms of action, spectrum of efficacy, and the methodologies used for its evaluation. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this versatile phytochemical.

Part I: The Antimicrobial Activity of this compound

This compound has demonstrated inhibitory effects against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative species, as well as fungi.[4][5] Its efficacy is rooted in a multi-pronged mechanism that disrupts fundamental bacterial structures and functions.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound and its derivatives involves the disruption of the bacterial cell membrane. This action compromises the cell's structural integrity and essential functions, leading to growth inhibition and cell death.

-

Cell Membrane Disruption : Studies have shown that FA and gallic acid can induce irreversible changes in bacterial membrane properties.[6][7] This includes altering the membrane's surface charge and hydrophobicity, which leads to increased permeability.[6] The consequence is the formation of pores or local ruptures, causing the leakage of vital intracellular components like potassium ions and alkaline phosphatase (AKP), ultimately leading to cell lysis.[4][6]

-

Inhibition of Biofilm Formation : Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which confers increased resistance to antibiotics. This compound has been shown to inhibit biofilm formation in pathogenic bacteria such as E. coli, P. aeruginosa, S. aureus, and L. monocytogenes.[8][9] It achieves this by reducing the production of extracellular polymeric substances (EPS) and downregulating genes related to motility and adhesion, such as those for curli and flagella.[8]

-

Enzyme Inhibition : FA's antimicrobial properties also stem from its ability to inhibit key bacterial enzymes. One such mechanism is the inhibition of arylamine N-acetyltransferase, an enzyme involved in arylamine acetylation in bacteria, which contributes to the observed alterations in cell morphology.[10]

Spectrum of Activity & Efficacy

This compound exhibits broad-spectrum activity, though its potency varies between different microorganisms. Some studies suggest it has more effective antibacterial activity against Gram-negative bacteria like E. coli and P. aeruginosa compared to Gram-positive bacteria.[4][11] The efficacy is quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

| Microorganism | Type | This compound MIC (μg/mL) | This compound MBC (μg/mL) | Reference |

| Escherichia coli | Gram-Negative | 100 - 1500 | 2500 | [6][7] |

| Pseudomonas aeruginosa | Gram-Negative | 100 | 500 | [6][7] |

| Staphylococcus aureus | Gram-Positive | 1100 - 1750 | 5000 | [6][7] |

| Listeria monocytogenes | Gram-Positive | 1250 | 5300 | [6][7] |

| Bacillus subtilis | Gram-Positive | 1100 (Ester) | 4000 (Ester) | [4] |

Table 1: Summary of reported MIC and MBC values for this compound (FA) and its esters against common pathogenic bacteria. Note that values can vary based on the specific strain and testing methodology.

Structure-Activity Relationship and Derivatives

While this compound itself has notable antibacterial properties, its biological activity is often limited by its polarity, which hinders its ability to penetrate the lipid-rich bacterial cell membrane.[4][11] To overcome this, researchers have focused on synthesizing derivatives, particularly alkyl esters of this compound.

Esterification increases the lipophilicity of the molecule, enhancing its capacity to traverse the cell membrane. Studies have shown a clear structure-activity relationship:

-

Increased Activity : Esterification generally increases the antibacterial activity of this compound.[4][11]

-

Alkyl Chain Length : The antibacterial activity tends to increase with the length of the alkyl chain, peaking at a certain length before decreasing. For instance, hexyl ferulate (an ester with a C6 alkyl chain) has shown superior activity against E. coli and P. aeruginosa compared to esters with shorter or longer chains.[4][11][12]

Synergistic Effects with Antibiotics

A significant area of interest is the synergistic effect of this compound when combined with conventional antibiotics. FA can enhance the efficacy of drugs like amikacin, ampicillin, and ciprofloxacin against both Gram-negative and Gram-positive bacteria.[13] This synergy is particularly valuable in the context of rising antibiotic resistance. One proposed mechanism for this synergy is the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell.[5] While direct proof of efflux pump inhibition by FA requires more research, its ability to reduce the MIC of antibiotics suggests it could serve as a potent antibiotic potentiator.[5]

Part II: The Antiviral Activity of this compound

The therapeutic potential of this compound extends to antiviral applications. Research has demonstrated that FA and its derivatives can inhibit a variety of viruses, including both enveloped and non-enveloped types.[2][14]

Mechanism of Antiviral Action

The antiviral mechanisms of this compound are diverse and often virus-specific. They can interfere with multiple stages of the viral life cycle, from entry to replication and release.

-

Inhibition of Viral Enzymes : this compound derivatives have been shown to inhibit critical viral enzymes. For example, amide derivatives of FA can inhibit the neuraminidase (NA) activity of the influenza virus, which is essential for the release of new virions from infected cells.[2] In silico studies have also identified FA derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication.[14]

-

Interference with Viral Structure : Some derivatives can directly compromise the structural integrity of viruses. This compound esters containing a sulfonamide moiety have been shown to destroy the morphology of Tobacco Mosaic Virus (TMV) virions.[15]

-

Modulation of Host Response : this compound can also exert antiviral effects by modulating the host's inflammatory response to infection. In studies with Respiratory Syncytial Virus (RSV), FA was found to reduce the levels of inflammatory proteins, thereby mitigating inflammation-induced damage.[2][16]

Spectrum of Antiviral Activity

This compound and its synthesized derivatives have shown promising activity against several clinically relevant viruses:

-

Respiratory Syncytial Virus (RSV) : A specific derivative, designated A5, demonstrated a selective and significant inhibitory effect against RSV, with a therapeutic index of 32, which was superior to that of this compound itself.[2][16][17]

-

Herpes Simplex Virus (HSV-1) : Antiviral activity has been reported, although the specific mechanisms are still under investigation.[2]

-

Influenza Virus : As mentioned, FA derivatives can inhibit neuraminidase activity, a validated target for anti-influenza drugs.[2][3]

-

Hepatitis B Virus (HBV) : Acyl oxime derivatives of FA have been shown to inhibit the replication of HBV DNA and the secretion of viral antigens (HBsAg and HBeAg).[2]

-

Plant Viruses : Significant activity has been observed against Tobacco Mosaic Virus (TMV), suggesting potential applications in agriculture.[15][18]

Part III: Experimental Protocols for Efficacy Assessment

For drug development professionals, standardized and reproducible assays are critical for evaluating the efficacy of new compounds. The following sections detail the core, field-proven methodologies for assessing the antimicrobial and antiviral activity of this compound.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20][21]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Methodology:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Ensure the final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).

-

-

Preparation of Microdilution Plate:

-

Using a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to all wells.

-

Add 100 µL of the FA stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a gradient of FA concentrations. Discard 100 µL from the last dilution column.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select several colonies of the target bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 10 µL of the standardized inoculum to each well, except for the sterility control well (broth only).

-

Include a growth control well (broth + inoculum, no FA).

-

Seal the plate and incubate at 35-37°C for 16-20 hours under aerobic conditions.

-

-

Result Interpretation:

Protocol 2: Antiviral Efficacy Testing via Plaque Reduction Assay

The plaque reduction assay is considered the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[23][24]

Objective: To measure the ability of this compound to inhibit the formation of viral plaques in a cultured cell monolayer.

Methodology:

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Vero cells for HSV-1) into 6-well or 12-well plates.

-

Incubate the plates until the cells form a confluent monolayer (typically 24-48 hours).

-

-

Virus Adsorption:

-

Prepare a viral suspension at a concentration known to produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

-

Remove the culture medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Inoculate the monolayers with the viral suspension and incubate for 1-2 hours at 37°C to allow for virus adsorption.

-

-

Compound Treatment and Overlay:

-

During the adsorption period, prepare various concentrations of this compound in a semi-solid overlay medium (e.g., culture medium containing 1% methylcellulose or low-melting-point agarose).

-

After adsorption, remove the viral inoculum from the wells.

-

Add the this compound-containing overlay medium to the respective wells. Include a virus control (overlay without FA) and a cell control (overlay without FA or virus).

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus). The semi-solid overlay restricts viral spread to adjacent cells, resulting in the formation of localized zones of cell death (plaques).

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol). The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control using the formula:

-

% Inhibition = [1 - (Plaque count in treated well / Plaque count in control well)] x 100

-

-

The 50% inhibitory concentration (IC₅₀) can then be determined by plotting the percentage of inhibition against the log of the drug concentration.

-

Part IV: Drug Development, Safety, and Future Directions

Toxicological Profile

This compound is generally considered to have a favorable safety profile. However, in concentrated forms, it may cause skin, eye, and respiratory irritation.[25][26] Acute toxicity studies in animal models indicate that it is harmful if ingested in large quantities.[25] Nanoparticle formulations designed to improve bioavailability have been shown to have no apparent systemic toxicity or neurotoxicity in preclinical studies.[27] As with any therapeutic candidate, a thorough toxicological assessment is a prerequisite for clinical advancement.

Challenges and Future Directions

Despite its promising bioactivities, the clinical translation of this compound faces challenges, primarily its poor water solubility and low bioavailability, which limit its therapeutic efficacy.[1]

The future of this compound in antimicrobial and antiviral drug development lies in several key areas:

-

Advanced Drug Delivery Systems : The development of novel formulations, such as lipid nanoparticles and polymeric micelles, is crucial to enhance the solubility, stability, and bioavailability of FA, thereby improving its therapeutic index.[1][27]

-

Derivatization and Medicinal Chemistry : Continued synthesis and screening of FA derivatives are essential to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.[17][28] Structure-activity relationship studies will guide the rational design of next-generation agents.

-

Synergistic Combination Therapies : Further exploration of FA's synergistic effects with existing antibiotics and antivirals could lead to effective combination therapies that combat drug-resistant pathogens and reduce required dosages, minimizing side effects.[8][13]

-

In-depth Mechanistic Studies : While primary mechanisms have been identified, further research is needed to elucidate the specific molecular targets and signaling pathways modulated by FA and its derivatives in both microbes and host cells.

References

- 1. This compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, antiviral activities of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Alkyl this compound esters: Evaluating their structure and antibacterial properties [frontiersin.org]

- 5. This compound derivatives inhibiting Staphylococcus aureus tetK and MsrA efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]